
4'-Phosphopantetheine
Overview
Description
D-pantetheine 4’-phosphate: is a biologically significant compound that plays a crucial role in the biosynthesis of coenzyme A (CoA). It is a derivative of pantetheine and is involved in various metabolic pathways, particularly in the synthesis and degradation of fatty acids and carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-pantetheine 4’-phosphate can be synthesized through multiple routes. One common method involves the reaction of D-pantothenonitrile 4’-dibenzyl phosphate with cysteamine or L-cysteine, followed by acid hydrolysis and reduction with sodium in liquid ammonia . Another route includes the treatment of D-pantothenonitrile 4’-phosphate with cysteamine or L-cysteine to form thiazoline, which is then hydrolyzed .
Industrial Production Methods: Industrial production of D-pantetheine 4’-phosphate typically involves enzymatic synthesis. The process includes the phosphorylation of pantetheine by pantothenate kinase, followed by subsequent enzymatic reactions to form the final product .
Chemical Reactions Analysis
Catalytic Residues in PPAT (E. coli)
Residue | Role | Stabilization Type |
---|---|---|
His18 | Transition state stabilization | Hydrogen bond donor |
Arg91 | PPi leaving group stabilization | Electrostatic interaction |
Ser129 (main-N) | PPi stabilization | Hydrogen bond donor |
Mg²⁺ | Substrate alignment and charge balance | Electrostatic interaction |
Post-Translational Transfer to Carrier Proteins
4'-PP is covalently attached to carrier proteins via phosphopantetheinylation , enabling acyl group shuttling in biosynthesis.
Antioxidant Activity via Thiol Reactivity
4'-PP’s terminal thiol (-SH) group exhibits antioxidant properties:
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Reactive Oxygen Species (ROS) Scavenging :
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Therapeutic Relevance : Oral administration (5 μg/g in mice) normalizes ROS levels and mitochondrial dysfunction in neurodegenerative disorders like PKAN .
Acetylation to Form Acetyl-CoA Precursors
4'-PP derivatives serve as acetyl donors in mitochondrial metabolism:
-
S-Acetyl-4'-Phosphopantetheine (P-PantSAc) :
Key Research Findings
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Therapeutic Potential : 4'-PP supplementation restores CoA levels, mitochondrial complex I activity, and dopamine homeostasis in PKAN models .
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Metabolic Biomarker : Plasma 4'-PP levels inversely correlate with coronary artery stenosis severity in humans (AUC = 0.82 vs. 0.56 for TMAO) .
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Structural Flexibility : The 2-nm phosphopantetheine arm enables substrate shuttling between enzyme active sites.
Scientific Research Applications
Role in Coenzyme A Metabolism
4'-Phosphopantetheine is integral to the synthesis of coenzyme A (CoA), a critical cofactor involved in numerous metabolic reactions. Research has demonstrated that administering this compound can correct metabolic defects associated with CoA synthesis, particularly in conditions like Pantothenate Kinase-Associated Neurodegeneration (PKAN). In a study involving mammalian models of PKAN, treatment with this compound normalized levels of CoA-related biomarkers and improved mitochondrial enzyme activities, thereby addressing secondary effects such as iron dysregulation and dopamine metabolism disturbances .
Therapeutic Potential in Neurodegenerative Disorders
The therapeutic potential of this compound has been highlighted in studies focusing on neurodegenerative diseases. In PKAN models, this compound effectively bypasses defects caused by mutations in the pantothenate kinase 2 gene, restoring cellular CoA levels and normalizing associated metabolic processes. This mechanism suggests that this compound could serve as a candidate therapeutic agent for treating PKAN and possibly other related disorders characterized by CoA metabolism defects .
Applications in Fatty Acid Synthesis
This compound is also recognized for its role as a cofactor for acyl carrier proteins involved in fatty acid biosynthesis. It facilitates the transfer of acyl groups during the synthesis of fatty acids, polyketides, and other complex lipids. This function is essential for maintaining lipid homeostasis and energy metabolism within cells . The ability to manipulate fatty acid synthesis pathways using this compound opens avenues for research into metabolic engineering and synthetic biology.
Insights from Case Studies
Several case studies illustrate the effectiveness of this compound in correcting metabolic dysfunctions:
- PKAN Mouse Models : In controlled experiments, mice treated with this compound exhibited significant improvements in CoA metabolism and related biomarkers compared to untreated controls. These findings underscore the compound's potential as a therapeutic agent .
- Human Cell Line Studies : Human fibroblasts derived from PKAN patients showed normalization of gene expression related to CoA metabolism when treated with this compound, reinforcing its applicability as a treatment option .
Summary Table: Applications of this compound
Mechanism of Action
D-pantetheine 4’-phosphate exerts its effects by acting as an intermediate in the biosynthesis of coenzyme A. It is converted to coenzyme A through a series of enzymatic reactions involving pantothenate kinase, phosphopantothenoylcysteine synthetase, phosphopantothenoylcysteine decarboxylase, phosphopantetheine adenylyltransferase, and dephospho-CoA kinase . The molecular targets include enzymes involved in fatty acid and carbohydrate metabolism .
Comparison with Similar Compounds
Pantetheine: A precursor to D-pantetheine 4’-phosphate, involved in the same metabolic pathways.
Coenzyme A: The final product of the biosynthesis pathway involving D-pantetheine 4’-phosphate.
Uniqueness: D-pantetheine 4’-phosphate is unique due to its specific role as an intermediate in the biosynthesis of coenzyme A, making it essential for various metabolic processes .
Biological Activity
4'-Phosphopantetheine (4'-PP) is a crucial cofactor derived from pantothenic acid (vitamin B5) and plays a significant role in various biochemical processes, particularly in fatty acid synthesis and metabolism. This article reviews the biological activity of this compound, highlighting its mechanisms, enzymatic functions, and implications in health and disease.
Overview of this compound
This compound serves as a prosthetic group for acyl carrier proteins (ACPs), which are essential for the synthesis of fatty acids and polyketides. Its primary function involves facilitating the transfer of acyl groups during biosynthetic reactions, making it vital for cellular metabolism.
1. Role in Fatty Acid Synthesis:
- 4'-PP is integral to the activity of ACPs, which are part of the fatty acid synthase (FAS) complex. During fatty acid synthesis, acyl groups from acetyl-CoA and malonyl-CoA are transferred to the sulfhydryl (-SH) group of 4'-PP, allowing for the elongation of fatty acid chains .
2. Enzymatic Activation:
- The conversion of apo-enzymes to their active holo-forms often requires the post-translational modification by 4'-PP. For instance, the enzyme 10-formyltetrahydrofolate dehydrogenase (FDH) requires 4'-PP for its catalytic activity, where it acts as a swinging arm to couple two catalytic domains .
3. Phosphopantetheinylation:
- The process involves the transfer of 4'-PP from coenzyme A to specific serine residues on target proteins, catalyzed by phosphopantetheinyl transferases (PPTs). In humans, a single PPT is believed to be responsible for all phosphopantetheinylation reactions, indicating its critical role in metabolic pathways .
Case Studies and Research Findings
1. Impact on Cellular Proliferation:
- Research has shown that silencing PPT in human cells leads to reduced proliferation and G1 arrest, underscoring the importance of 4'-PP in cell cycle regulation .
2. Neurodegenerative Disease Implications:
- In conditions like pantothenate kinase-associated neurodegeneration (PKAN), where mutations affect CoA synthesis, supplementation with 4'-PP has demonstrated potential therapeutic effects by normalizing metabolic biomarkers related to CoA and dopamine levels .
3. Stability and Efficacy:
- Studies indicate that derivatives such as S-acetyl-4'-phosphopantetheine exhibit stability in serum and can effectively rescue metabolic functions in various models, suggesting their potential as therapeutic agents .
Data Tables
Function | Role of this compound |
---|---|
Fatty Acid Synthesis | Acts as a carrier for acyl groups during elongation |
Enzyme Activation | Converts apo-enzymes to active holo-enzymes |
Post-translational Modification | Transfers to serine residues on target proteins |
Study Focus | Findings |
---|---|
Cellular Proliferation | Silencing PPT reduces proliferation |
Neurodegenerative Diseases | Supplementation normalizes metabolic biomarkers |
Stability in Serum | Derivatives show potential for therapeutic use |
Q & A
Q. (Basic) How can 4'-phosphopantetheine be reliably detected and quantified in enzymatic assays?
Methodological Answer:
Detection typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and quantify the compound in complex biological matrices. For acyl carrier protein (ACP) systems, radiolabeled assays using H- or C-pantothenate can track its incorporation into enzymes. Validation requires comparison to synthetic standards and controls for non-specific binding .
Q. (Basic) What is the functional significance of this compound as a prosthetic group in acyl carrier proteins (ACPs)?
Methodological Answer:
this compound serves as a flexible "swinging arm" in ACPs, enabling substrate shuttling between catalytic domains in fatty acid and polyketide synthases. Structural studies (e.g., X-ray crystallography) reveal its thiol group facilitates covalent attachment of intermediates, while mutational analysis (e.g., Sfp transferase studies) confirms its role in substrate channeling .
Q. (Advanced) How can researchers design experiments to assess this compound's pharmacokinetics, including blood-brain barrier (BBB) permeability?
Methodological Answer:
In vivo models (e.g., PKAN mice) are dosed orally with this compound, followed by LC-MS/MS analysis of plasma and brain homogenates. BBB penetration is confirmed via compartmental pharmacokinetic modeling, with validation using human-derived endothelial cell monolayers in transwell assays. Critical controls include stability tests in simulated gastric fluid to rule out degradation .
Q. (Advanced) What statistical approaches are optimal for analyzing dose-response data in this compound rescue experiments?
Methodological Answer:
Non-linear regression (e.g., log[inhibitor] vs. response curves) quantifies EC values. For small sample sizes (e.g., rare disease models), Bayesian hierarchical models improve precision. Data visualization should include error bars (SD or SEM) and pairwise comparisons via ANOVA with post-hoc corrections (e.g., Tukey’s test) .
Q. (Advanced) How can conflicting data on this compound’s stability in biological systems be resolved?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, temperature). Stability studies should replicate physiological conditions (37°C, pH 7.4) with protease inhibitors to prevent degradation. Parallel experiments using isotopically labeled analogs and protease-deficient cell lines (e.g., E. coli BL21) isolate stability-specific effects .
Q. (Basic) What in vitro systems are best suited to study this compound-dependent enzyme activity?
Methodological Answer:
Reconstituted systems with purified ACPs (e.g., E. coli AcpP) and C-malonyl-CoA enable real-time monitoring of substrate loading via scintillation counting. Fluorescence polarization assays using dansyl-labeled ACPs provide kinetic data on phosphopantetheinylation rates by transferases like Sfp .
Q. (Advanced) How can researchers engineer this compound-dependent enzymes for novel biosynthetic pathways?
Methodological Answer:
Structure-guided mutagenesis (e.g., Sfp transferase) modifies carrier protein binding pockets. Combinatorial libraries screened via phage display or yeast two-hybrid systems identify variants with altered specificity. In silico docking (Rosetta, AutoDock) predicts interactions between mutant enzymes and non-native substrates .
Q. (Basic) What are the ethical considerations when designing animal studies involving this compound supplementation?
Methodological Answer:
Adhere to ARRIVE guidelines for PKAN mouse models: justify sample sizes via power analysis, minimize distress through non-invasive monitoring (e.g., metabolic cages), and ensure blinding during data collection. Include a veterinary pathologist for histopathology to assess off-target effects .
Q. (Advanced) How should researchers handle contradictory findings between in vitro and in vivo efficacy of this compound?
Methodological Answer:
Discrepancies may stem from bioavailability or off-target binding. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue concentrations with effect sizes. Validate via ex vivo assays (e.g., patient-derived fibroblasts) under physiologically relevant nutrient conditions .
Q. (Basic) What controls are essential when testing this compound’s role in rescuing CoA-deficient phenotypes?
Methodological Answer:
Include vehicle-only controls, pantothenate-supplemented groups, and genetic controls (e.g., CRISPR-Cas9 knockout of PPAT). Normalize CoA levels to cellular protein content and validate via orthogonal methods (e.g., enzymatic assays vs. immunoblotting) .
Properties
IUPAC Name |
[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMUPRLRUUMCTL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N2O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897420 | |
Record name | (3R)-3-Hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pantetheine 4'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2226-71-3 | |
Record name | Phosphopantetheine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2226-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Phosphopantetheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-pantetheine 4'-phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3R)-3-Hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-PHOSPHOPANTETHEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM39WU8OFM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pantetheine 4'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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